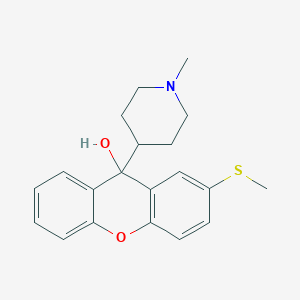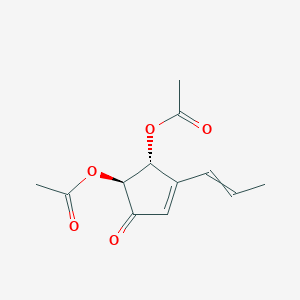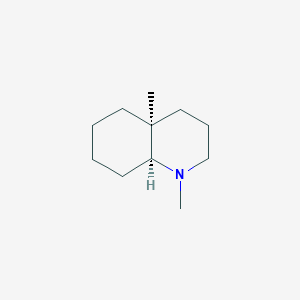
(4aS,8aS)-1,4a-Dimethyldecahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,8aS)-1,4a-Dimethyldecahydroquinoline is a chiral organic compound belonging to the class of decahydroquinolines. This compound is characterized by its unique stereochemistry, with two chiral centers at positions 4a and 8a, both in the S-configuration. It is a saturated bicyclic amine, which makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-1,4a-Dimethyldecahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 1,4a-dimethylquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the quinoline ring, resulting in the formation of the decahydroquinoline structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of heterogeneous catalysts, such as palladium on carbon, is common in industrial processes to achieve high yields and selectivity.
化学反応の分析
Types of Reactions
(4aS,8aS)-1,4a-Dimethyldecahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further saturate the compound or reduce any functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(4aS,8aS)-1,4a-Dimethyldecahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique stereochemistry makes it valuable in the study of chiral catalysis and asymmetric synthesis.
Biology: The compound is investigated for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (4aS,8aS)-1,4a-Dimethyldecahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- (4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene
- (2R,4aS,8aS)-2-Methyldecahydronaphthalene
- (4aS,8aS)-Decahydro-2-naphthalenol
Uniqueness
(4aS,8aS)-1,4a-Dimethyldecahydroquinoline is unique due to its specific stereochemistry and the presence of two methyl groups at positions 1 and 4a. This structural feature distinguishes it from other decahydroquinoline derivatives and influences its chemical reactivity and biological activity.
特性
CAS番号 |
60490-11-1 |
|---|---|
分子式 |
C11H21N |
分子量 |
167.29 g/mol |
IUPAC名 |
(4aS,8aS)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydroquinoline |
InChI |
InChI=1S/C11H21N/c1-11-7-4-3-6-10(11)12(2)9-5-8-11/h10H,3-9H2,1-2H3/t10-,11-/m0/s1 |
InChIキー |
RPHTXCAHPODWTF-QWRGUYRKSA-N |
異性体SMILES |
C[C@@]12CCCC[C@@H]1N(CCC2)C |
正規SMILES |
CC12CCCCC1N(CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

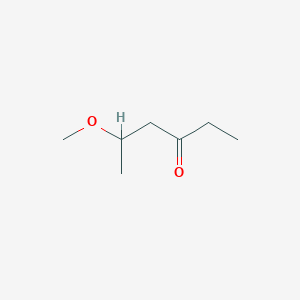
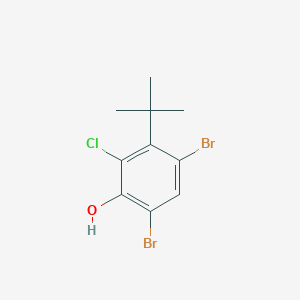

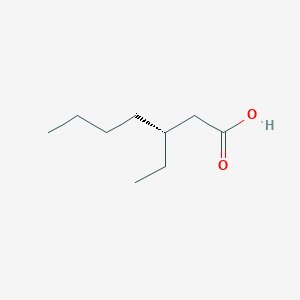
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)

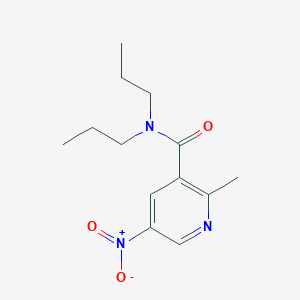
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
